molecular formula C20H19N3O4 B5678623 N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Katalognummer: B5678623
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: ORPGDOLTMZZRIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a 6-oxopyridazinone core substituted with a 4-methoxyphenyl group at position 2. The acetamide side chain is further functionalized with a second 4-methoxyphenyl group (Figure 1). This dual methoxy substitution likely enhances electron-donating properties, influencing both solubility and biological interactions.

Eigenschaften

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-26-16-7-3-14(4-8-16)18-11-12-20(25)23(22-18)13-19(24)21-15-5-9-17(27-2)10-6-15/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPGDOLTMZZRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with acetic anhydride to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with 4-methoxyphenylacetic acid under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of dihydropyridazinone derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibit significant anticancer properties. Studies have demonstrated that pyridazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study on related pyridazine compounds showed promising results against breast cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) studies highlight the importance of the methoxy groups in enhancing biological activity .

Enzyme Inhibition

N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, its ability to inhibit certain kinases could have implications for the treatment of metabolic disorders and cancers .

Neuroprotective Effects

Recent studies have suggested that this compound may exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells. Such effects are critical for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits proliferation of cancer cells; induces apoptosis
Antimicrobial PropertiesEffective against various bacterial strains
Enzyme InhibitionPotential inhibitor of metabolic enzymes
Neuroprotective EffectsModulates neurotransmitter systems; reduces oxidative stress

Case Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyridazine, including N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and tested their efficacy against MCF-7 breast cancer cells. The results showed that modifications to the methoxy groups significantly enhanced cytotoxicity, indicating a clear structure-activity relationship .

Case Study on Neuroprotective Effects

A recent investigation focused on the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The study found that administration of N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent in neurodegenerative conditions .

Wirkmechanismus

The mechanism of action of N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and inflammation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Pyridazinone-acetamide hybrids are a versatile scaffold in medicinal chemistry. Key structural variations include:

Compound Name Substituents (Pyridazinone/ Acetamide) Molecular Weight Key Features Reference
Target Compound 3-(4-MeOPh), N-(4-MeOPh) 429.9* Dual methoxy groups; potential for π-π stacking and H-bond interactions
N-(3-Chloro-4-MeOPh)-2-(3-(3,4-diMeOPh)-6-oxopyridazin-1-yl)acetamide 3-(3,4-diMeOPh), N-(3-Cl-4-MeOPh) 429.9 Chloro and methoxy groups enhance lipophilicity and electrophilicity
N-(2-(3-(4-ClPh)-6-oxopyridazin-1-yl)ethyl)-2-(3,4-diMeOPh)acetamide 3-(4-ClPh), N-(2-(3,4-diMeOPh)ethyl) 427.9 Ethyl linker increases flexibility; chloro group may improve target binding
N-(4-MeOPh)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) Quinazoline-sulfonyl core, pyrrolidine ~450 (estimated) Sulfonyl group enhances polarity; quinazoline core targets kinases
2-(4-(4-MeOPh)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13) Piperazine-thiazole hybrid 422.54 Piperazine improves solubility; thiazole enhances metabolic stability

*Molecular weight inferred from structurally similar compound in .

Key Observations :

  • Methoxy vs.
  • Core Heterocycle Variations: Pyridazinone (target) vs. quinazoline () or thiazole () cores influence target selectivity. Quinazoline derivatives exhibit kinase inhibition, while pyridazinones are explored for anticancer and anti-inflammatory applications .
Pharmacological Activity

While direct data for the target compound are unavailable, insights can be drawn from analogs:

  • Anticancer Activity: Compound 38 (), featuring a quinazoline-sulfonyl acetamide, showed IC₅₀ values <10 µM against HCT-1 and MCF-7 cells. The target compound’s pyridazinone core and methoxy groups may similarly inhibit cancer cell proliferation via topoisomerase or kinase modulation .
  • Anti-inflammatory Potential: Thiazole-piperazine hybrids () demonstrated MMP inhibition (IC₅₀ ~0.8–1.2 µM). The target compound’s acetamide linker and aromatic groups may facilitate interactions with inflammatory enzymes .
Physicochemical Properties
  • Solubility : Methoxy groups increase hydrophilicity compared to chloro or nitro analogs (e.g., ’s compound with a nitrobenzothiazole group).
  • Stability: The pyridazinone core is prone to hydrolysis under acidic conditions; methoxy substituents may stabilize the ring via electron donation .

Biologische Aktivität

N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C20H19N3O4
  • Molecular Weight : 365.38 g/mol
  • CAS Number : 923076-30-6

Anticancer Properties

The compound has been evaluated for its anticancer activity using various in vitro assays. Notably, it has been subjected to the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) screening protocol against a panel of approximately 60 cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.

Table 1: Summary of Anticancer Activity

Cancer TypeCell LineIC50 (µM)Sensitivity Level
LeukemiaK-56210Sensitive
Colon CancerHCT-1510Sensitive
MelanomaSK-MEL-510Sensitive
Breast CancerMCF-7>10Resistant
Lung CancerA549>10Resistant

The results indicated that the compound exhibited low cytotoxicity effects on cell lines of leukemia and colon cancer while showing resistance in breast and lung cancer cell lines .

The proposed mechanism of action for N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves the inhibition of key enzymes involved in cancer cell proliferation. Studies suggest that this compound may act as a selective inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer growth.

Case Studies

  • In Vitro Studies : A study conducted by Matiadis et al. (2022) demonstrated that N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide showed significant activity against leukemia cell lines with an IC50 value of around 10 µM. The study emphasized the compound's potential as a lead for developing new anticancer agents .
  • In Vivo Models : In xenograft models using SKM-1 cells, oral administration of related compounds showed promising antitumor effects, suggesting that modifications to the original structure could enhance efficacy and bioavailability .

Q & A

Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized aniline derivatives. For example:
  • Step 1 : Chlorination or methoxylation of 4-methoxyaniline to generate intermediates like 3-chloro-4-methoxyaniline .
  • Step 2 : Reaction with chloroacetyl chloride to form an acetamide intermediate .
  • Step 3 : Coupling with a pyridazinone derivative under reflux conditions (e.g., ethanol, 80°C) using catalysts like HCl or H₂SO₄ .
  • Optimization : Control solvent polarity (ethanol or acetic acid), temperature (60–100°C), and reaction time (6–24 hours) to improve yield (>70%) and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), pyridazinone carbonyl (δ ~165–170 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1660–1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolve absolute configuration and intermolecular interactions .

Q. What are the known biological activities of this compound, and which assays are used to evaluate them?

  • Methodological Answer :
  • Anti-Tumor Activity : Assess via MTT assays (e.g., ovarian cancer cell lines) at IC₅₀ values of 10–50 µM .
  • Anti-Inflammatory Effects : Measure inhibition of cyclooxygenase-2 (COX-2) or phosphodiesterase 4 (PDE4) via enzymatic assays .
  • Anticonvulsant Potential : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models in rodents .
  • Antimicrobial Screening : Employ disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., A2780 for ovarian cancer) and assay protocols (e.g., ATP-based viability vs. apoptosis markers) .
  • Purity Verification : Use HPLC (>95% purity) to exclude confounding effects from synthetic byproducts .
  • Structural Analog Comparison : Test derivatives (e.g., morpholine vs. chlorophenyl substitutions) to isolate activity-contributing groups .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends .

Q. How can computational modeling predict the compound's interactions with biological targets like PDE4?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to PDE4’s active site (PDB ID: 1XOM). Focus on hydrogen bonds with pyridazinone carbonyl and methoxyphenyl π-π stacking .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with IC₅₀ values .

Q. What approaches are used to establish structure-activity relationships (SAR) for pyridazinone derivatives?

  • Methodological Answer :
  • Analog Synthesis : Systematically modify substituents (e.g., replace methoxy with chloro, morpholine, or furan groups) .
  • Biological Profiling : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) to identify critical moieties .
  • 3D Pharmacophore Modeling : Map electrostatic/hydrophobic features using MOE or Phase to guide design .

Q. How can low solubility or bioavailability in preclinical studies be addressed?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance intestinal absorption .
  • Formulation Optimization : Use nanoemulsions or liposomes to improve aqueous solubility .
  • Structural Tweaks : Incorporate hydrophilic groups (e.g., morpholine) without compromising target affinity .

Q. What are the stability profiles under various conditions, and how are degradation products analyzed?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • HPLC-MS/MS : Monitor degradation peaks and identify products (e.g., hydrolyzed acetamide or oxidized pyridazinone) .
  • Kinetic Analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.